Tfllr-NH2(tfa)

Description

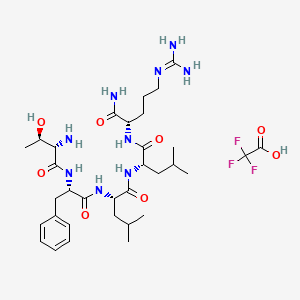

Structure

2D Structure

Properties

Molecular Formula |

C33H54F3N9O8 |

|---|---|

Molecular Weight |

761.8 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C31H53N9O6.C2HF3O2/c1-17(2)14-22(27(43)37-21(26(33)42)12-9-13-36-31(34)35)38-28(44)23(15-18(3)4)39-29(45)24(16-20-10-7-6-8-11-20)40-30(46)25(32)19(5)41;3-2(4,5)1(6)7/h6-8,10-11,17-19,21-25,41H,9,12-16,32H2,1-5H3,(H2,33,42)(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H4,34,35,36);(H,6,7)/t19-,21+,22+,23+,24+,25+;/m1./s1 |

InChI Key |

QVNWOGSDGQDGHP-MKVNCOEFSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O |

Appearance |

A crystalline solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TFLLR-NH2 TFA, TFLLR-NH2 trifluoroacetate salt |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide: Tfllr-NH2(tfa) as a Selective PAR1 Agonist Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tfllr-NH2(tfa), a synthetic peptide widely used as a selective agonist for Protease-Activated Receptor 1 (PAR1). This document details its mechanism of action, signal transduction pathways, quantitative data, and key experimental protocols for its characterization.

Introduction to Tfllr-NH2 and PAR1

Protease-Activated Receptor 1 (PAR1) is a unique member of the G protein-coupled receptor (GPCR) superfamily. Unlike typical GPCRs that are activated by soluble ligands, PAR1 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, most notably thrombin.[1][2] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding intramolecularly to the receptor to initiate signal transduction.[3]

Tfllr-NH2 is a synthetic pentapeptide (Thr-Phe-Leu-Leu-Arg-NH2) that corresponds to a portion of this tethered ligand sequence.[4][5] It functions as a direct and selective PAR1 agonist, capable of activating the receptor without the need for proteolytic cleavage.[6][7] This property makes it an invaluable tool for studying PAR1-mediated physiology and pathophysiology, isolating the receptor's function from the complex activities of proteases like thrombin. The "(tfa)" designation indicates that the peptide is supplied as a trifluoroacetate salt, a common counterion resulting from the solid-phase synthesis and purification process.[8]

Mechanism of Action

Tfllr-NH2 mimics the endogenous activation mechanism of PAR1. By binding to the same site as the tethered ligand, it induces a conformational change in the receptor, leading to the activation of intracellular signaling partners. This direct agonism allows for precise temporal and concentration-dependent control of PAR1 activation in experimental settings.

Signal Transduction Pathways

Upon activation by Tfllr-NH2, PAR1 can couple to several distinct heterotrimeric G protein subfamilies, including Gαq/11, Gαi/o, and Gα12/13, leading to diverse cellular responses.[1][2] Additionally, PAR1 signaling is modulated by β-arrestins.

3.1 Gαq/11-Mediated Calcium Mobilization

The most characterized pathway initiated by PAR1 agonists involves coupling to Gαq/11. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[1][9] This increase in intracellular calcium concentration ([Ca2+]i) is a hallmark of PAR1 activation and a common experimental readout.[4][9]

3.2 β-Arrestin Recruitment and Signaling

Following agonist binding and G protein activation, PAR1 is phosphorylated by GPCR kinases (GRKs). This phosphorylation promotes the binding of β-arrestins. The recruitment of β-arrestins to PAR1 is typically transient.[10] This interaction sterically hinders further G protein coupling, leading to signal desensitization. Beyond this classical role, β-arrestins act as scaffolds for other signaling proteins, initiating a second wave of G protein-independent signaling, such as the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[10]

Quantitative Agonist Profile

The biological activity of Tfllr-NH2 has been quantified in various in vitro and in vivo systems. The data below is compiled from multiple studies.

| Parameter | Value | Assay System | Key Observation | Reference(s) |

| EC50 | 1.9 μM | [Ca2+]i mobilization in cultured rat neurons | Potency for Gαq/11-mediated signaling | [4][6][9][11] |

| Max [Ca2+]i | 196.5 ± 20.4 nM (above basal) | 10 μM Tfllr-NH2 in cultured rat neurons | Efficacy in mobilizing intracellular calcium | [9] |

| Contraction | 3 - 50 μM | Rat duodenal smooth muscle strips | Induces smooth muscle contraction | [12] |

| Relaxation | 0.3 - 50 μM | Rat duodenal smooth muscle strips | Can also induce smooth muscle relaxation | [12] |

| Plasma Extravasation | 3 μmol/kg (IV) | In vivo mouse model | Stimulates a 2-8 fold increase in vascular permeability | [9][12] |

Key Experimental Protocols and Methodologies

5.1 Intracellular Calcium ([Ca2+]i) Mobilization Assay

This assay is fundamental for quantifying the potency (EC50) of PAR1 agonists that signal through the Gαq/11 pathway.

Protocol Outline:

-

Cell Culture: Plate primary neurons or PAR1-expressing cell lines on coverslips.[6][9]

-

Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) to allow it to enter the cells and be cleaved into its active form.[9]

-

Baseline Measurement: Mount the coverslip on a microscope equipped for ratiometric fluorescence imaging. Perfuse with a buffer solution and record the baseline fluorescence ratio.[9]

-

Agonist Stimulation: Perfuse cells with varying concentrations of Tfllr-NH2.

-

Data Acquisition: Record the change in fluorescence ratio over time, which corresponds to the change in [Ca2+]i.

-

Analysis: Calculate the peak increase in [Ca2+]i above baseline for each concentration. Plot the concentration-response curve and fit to a sigmoidal model to determine the EC50.[9]

5.2 In Vivo Plasma Extravasation (Evans Blue) Assay

This protocol assesses the ability of Tfllr-NH2 to induce vascular permeability and edema in an animal model, a key inflammatory response mediated by PAR1 on sensory nerves.[9]

Protocol Outline:

-

Animal Preparation: Anesthetize mice.[9]

-

Injection: Co-inject Tfllr-NH2 (e.g., 3 μmol/kg) and Evans blue dye (which binds to plasma albumin) intravenously via the tail vein.[9]

-

Circulation: Allow the agents to circulate for a defined period (e.g., 10 minutes).[9]

-

Perfusion: Transcardially perfuse the animal with saline to remove dye from the vascular compartment, leaving only the extravasated dye in the tissues.[9]

-

Tissue Harvest: Excise tissues of interest (e.g., bladder, stomach, paw).[9]

-

Dye Extraction: Incubate the tissues in formamide for 48 hours to extract the Evans blue dye.[9]

-

Quantification: Measure the absorbance of the formamide extract spectrophotometrically (at ~650 nm) and quantify the amount of dye per gram of tissue.[9]

References

- 1. Protease-Activated Receptor 1 (PAR1) coupling to Gq/11 but not to Gi/o or G12/13 is mediated by discrete amino acids within the receptor second intracellular loop - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAR1 and PAR2 Couple to Overlapping and Distinct Sets of G Proteins and Linked Signaling Pathways to Differentially Regulate Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innopep.com [innopep.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. TFLLR-NH2 | PAR1 agonist | Hello Bio [hellobio.com]

- 6. TFLLR-NH2 | CAS:197794-83-5 | PAR1 selective agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Effects of thrombin, PAR-1 activating peptide and a PAR-1 antagonist on umbilical artery resistance in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TFLLR-NH2 peptide [novoprolabs.com]

- 9. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transactivation of the PAR1-PAR2 Heterodimer by Thrombin Elicits β-Arrestin-mediated Endosomal Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

The Synthetic Pentapeptide Tfllr-NH2: A Technical Guide to its Discovery, Mechanism, and Application in PAR1 Research

For Immediate Release

This technical guide provides an in-depth overview of the synthetic peptide Tfllr-NH2, a selective agonist of Protease-Activated Receptor 1 (PAR1). Tailored for researchers, scientists, and professionals in drug development, this document details the peptide's discovery, its mechanism of action through the PAR1 signaling pathway, and comprehensive experimental protocols for its application in research.

Discovery and Origin of Tfllr-NH2

The pentapeptide Tfllr-NH2 (H-Thr-Phe-Leu-Leu-Arg-NH2) is a synthetically derived agonist of Protease-Activated Receptor 1 (PAR1). Its origin lies in the exploration of the structural requirements for the activation of PARs. These receptors are unique in that they are activated by proteolytic cleavage of their extracellular N-terminus, which unmasks a "tethered ligand" that binds to and activates the receptor.

Tfllr-NH2 was developed as a tool to selectively activate PAR1 without the need for proteolytic enzymes like thrombin. Its sequence is derived from the tethered ligand of the Xenopus PAR1, and it was identified as a potent and selective PAR1 agonist in seminal studies, including the work by Hollenberg et al. (1997) published in the Canadian Journal of Physiology and Pharmacology[1]. This research was pivotal in dissecting the specific amino acid residues crucial for PAR1 activation and selectivity, establishing Tfllr-NH2 as a valuable pharmacological tool.

Physicochemical Properties and Quantitative Data

| Property | Value | Reference(s) |

| Full Sequence | H-Thr-Phe-Leu-Leu-Arg-NH2 | [2] |

| Molecular Formula | C31H53N9O6 | [2] |

| Molecular Weight | 647.81 g/mol | [2] |

| PAR1 EC50 | 1.9 µM | [2][3] |

| Purity (typical) | >95% (via HPLC) | |

| Solubility | Soluble in water and aqueous buffers |

Comparative Potency of PAR1 Agonists

| Agonist | EC50 (µM) | Target | Notes | Reference(s) |

| Tfllr-NH2 | 1.9 | PAR1 | Selective for PAR1 over PAR2. | [2][4] |

| Thrombin | Varies | PAR1, PAR3, PAR4 | Natural protease activator; potency is cell- and assay-dependent. | [4] |

| TRAP-6 (SFLLRN-NH2) | ~0.5-1 | PAR1 | Commonly used PAR1 activating peptide derived from the human sequence. | |

| AYPGKF-NH2 | >100 | PAR1 | A PAR4-activating peptide with low potency at PAR1. |

PAR1 Signaling Pathway Activated by Tfllr-NH2

Activation of PAR1 by Tfllr-NH2 initiates a cascade of intracellular signaling events primarily through the coupling to heterotrimeric G proteins, including Gq/11, G12/13, and Gi.

References

- 1. Protein kinase C beta regulates heterologous desensitization of thrombin receptor (PAR-1) in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biased agonism of protease-activated receptor 1 by activated protein C caused by noncanonical cleavage at Arg46 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Tfllr-NH2(tfa) signaling pathway in vitro.

An In-Depth Technical Guide to the In Vitro Signaling Pathway of Tfllr-NH2(tfa)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfllr-NH2 is a synthetic pentapeptide (Thr-Phe-Leu-Leu-Arg-NH2) that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor (GPCR). It mimics the action of the receptor's natural tethered ligand that is exposed following proteolytic cleavage by enzymes like thrombin. Due to its selectivity, Tfllr-NH2 is a valuable tool for studying PAR1-mediated signaling pathways in various in vitro systems, including platelets, endothelial cells, and cancer cell lines.[1][2][3]

This guide provides a detailed overview of the known in vitro signaling pathways activated by Tfllr-NH2, quantitative data from key studies, and comprehensive protocols for relevant experimental assays.

A critical technical consideration for researchers is the presence of trifluoroacetic acid (TFA) as a counter-ion, denoted by (tfa). TFA is a remnant of the solid-phase peptide synthesis and purification process.[4][5] At certain concentrations, residual TFA can influence experimental results by altering pH, affecting peptide conformation, or exhibiting direct biological effects such as inhibiting or promoting cell growth.[4] Therefore, it is crucial to consider potential counter-ion effects and, if necessary, perform counter-ion exchange (e.g., to HCl) for sensitive biological assays.[6]

PAR1 Signaling Pathways Activated by Tfllr-NH2

Upon binding to PAR1, Tfllr-NH2 induces a conformational change in the receptor, leading to the activation of two major, interconnected signaling arms: G-protein-dependent pathways and β-arrestin-dependent pathways. These pathways can be initiated simultaneously and result in a wide array of cellular responses.

G-Protein-Dependent Signaling

Activated PAR1 couples to multiple heterotrimeric G-protein families, primarily Gαq/11, Gαi/o, and Gα12/13, to initiate downstream cascades.[7][8]

-

Gαq/11 Pathway: This is a canonical pathway for many GPCRs, including PAR1.

-

PLC Activation: Gαq activates Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This rapid increase in intracellular calcium is a hallmark of PAR1 activation and a common experimental readout.

-

PKC Activation: DAG, along with Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates a multitude of downstream targets, influencing processes like cell proliferation and inflammation.

-

-

Gα12/13 Pathway: This pathway is central to regulating the actin cytoskeleton and cell morphology.

-

RhoGEF Activation: Gα12/13 activates Rho Guanine Nucleotide Exchange Factors (RhoGEFs).

-

RhoA Activation: RhoGEFs, in turn, activate the small GTPase RhoA.

-

ROCK Activation & Cytoskeletal Rearrangement: Activated RhoA stimulates Rho-associated kinase (ROCK), which leads to the phosphorylation of myosin light chain and other substrates, promoting stress fiber formation, changes in cell shape, and motility.[9] Tfllr-NH2-induced PAR1 activation has been shown to stimulate endothelial nitric oxide synthase (eNOS) phosphorylation via the G12/13 pathway.[10]

-

-

Gαi/o Pathway: While less prominent than Gq or G12/13, Gαi coupling can also occur.

-

Adenylate Cyclase Inhibition: Gαi inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

β-Arrestin-Dependent Signaling

Separate from G-protein coupling, agonist-bound PAR1 is phosphorylated by GPCR kinases (GRKs). This phosphorylation creates a binding site for β-arrestins (β-arrestin-1 and β-arrestin-2), which mediate two key functions: signal desensitization and G-protein-independent signaling.

-

Desensitization: β-arrestin binding sterically hinders the receptor's interaction with G-proteins, terminating the first wave of signaling.[11]

-

Signal Scaffolding: β-arrestins act as scaffolds, recruiting various signaling molecules to the activated receptor. This initiates a second wave of signaling that is often sustained and spatially distinct from G-protein signals. A key pathway mediated by β-arrestin scaffolding is the Mitogen-Activated Protein Kinase (MAPK) cascade.[11]

-

ERK Activation: Upon PAR1 activation, β-arrestins can form a complex that includes components of the ERK1/2 pathway (e.g., RAF, MEK, ERK).[12] This leads to the phosphorylation and activation of ERK1/2, which then translocates to the nucleus to regulate gene transcription, impacting cell proliferation, differentiation, and survival.[13][14][15] Notably, β-arrestin-1 and β-arrestin-2 can play distinct, sometimes opposing, roles in regulating ERK activation downstream of PAR1.[12]

-

It is important to note that unlike many GPCRs, PAR1 internalization is not solely dependent on β-arrestins and can be mediated by the clathrin adaptor protein complex 2 (AP-2) and epsin-1.[16]

Quantitative Data Presentation

The following tables summarize quantitative data for Tfllr-NH2 from in vitro studies.

| Parameter | Value | Assay / Cell Type | Reference |

| EC₅₀ | 1.9 µM | General (Potency for PAR1 agonism) | [17] |

| Concentration Range | 10⁻⁹ to 10⁻⁶ M | Vasodilation in human umbilical artery | [1] |

| Effective Concentration | 10 µM | Maximal increase in intracellular [Ca²⁺] in neurons | [17] |

| Effective Concentration | 30 µM | Induction of morphological changes in MKN45 gastric cancer cells | [9] |

| Effective Concentration | 50 µM | Stimulation of eNOS phosphorylation in bovine aortic endothelial cells | [10] |

Experimental Protocols

Detailed methodologies for key in vitro assays to study Tfllr-NH2-mediated PAR1 signaling are provided below.

Protocol 1: Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)

This assay is the gold standard for measuring platelet function and is highly relevant for PAR1, a key platelet receptor.

1. Materials:

-

Whole blood collected in 3.2% sodium citrate tubes.

-

Platelet-Poor Plasma (PPP) and Platelet-Rich Plasma (PRP).

-

Agonist: Tfllr-NH2 stock solution (e.g., 1 mM in sterile water or appropriate buffer).

-

Light Transmission Aggregometer with cuvettes and stir bars.

-

37°C water bath or heating block.

2. Method:

-

Sample Preparation:

-

Collect whole blood, avoiding hemolysis and tissue factor contamination. Process within 2-4 hours.[18][19]

-

Prepare PRP by centrifuging citrated whole blood at 150-200 x g for 15 minutes at room temperature with no brake.[20]

-

Carefully transfer the supernatant (PRP) to a new plastic tube.

-

Prepare PPP by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.

-

Adjust the platelet count of the PRP to a standardized value (e.g., 250 x 10⁹/L) using autologous PPP if necessary. Let platelets rest for 30 minutes at room temperature.[18]

-

-

Aggregometer Setup:

-

Set the aggregometer to 37°C.

-

Calibrate the instrument by setting 0% aggregation (100% absorbance) with a cuvette containing PRP and 100% aggregation (0% absorbance) with a cuvette containing PPP.[20]

-

-

Aggregation Measurement:

-

Pipette the required volume of PRP (e.g., 270 µL) into a cuvette with a magnetic stir bar.[20]

-

Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for 2-5 minutes while stirring.

-

Establish a stable baseline reading for at least 1 minute.

-

Add a small volume (e.g., 30 µL) of the Tfllr-NH2 agonist at the desired final concentration.

-

Record the change in light transmission for 5-10 minutes. The decrease in absorbance corresponds to the percentage of aggregation.

-

-

Data Analysis:

-

Determine the maximal percentage of aggregation from the resulting curve.

-

Perform dose-response curves to calculate the EC₅₀ of Tfllr-NH2.

-

Protocol 2: Intracellular Calcium Mobilization Assay

This assay measures the Gαq-mediated release of intracellular calcium, a primary response to PAR1 activation.

1. Materials:

-

Adherent cells expressing PAR1 (e.g., HEK293, endothelial cells).

-

Black, clear-bottom 96-well microplates.

-

Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

Probenecid (optional, an anion-exchange transport inhibitor to prevent dye leakage).

-

Fluorescence plate reader with automated injection capabilities (e.g., FlexStation).

2. Method:

-

Cell Plating:

-

Seed cells into the 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

-

-

Dye Loading:

-

Prepare the Fluo-4 AM loading buffer according to the manufacturer's instructions, often containing the dye and probenecid in the assay buffer.

-

Aspirate the culture medium from the cells and add the loading buffer to each well.

-

Incubate the plate for 45-60 minutes at 37°C in the dark.

-

Wash the cells gently with assay buffer to remove excess dye. Leave a final volume of buffer in each well.

-

-

Measurement:

-

Prepare a separate plate with Tfllr-NH2 at various concentrations (typically 2x-5x the final desired concentration).

-

Place both plates into the fluorescence plate reader.

-

Set the instrument to record fluorescence (e.g., Excitation ~494 nm, Emission ~516 nm) over time.

-

Establish a stable baseline fluorescence reading for 15-30 seconds.

-

Program the instrument to automatically inject the Tfllr-NH2 solution into the cell plate.

-

Continue recording the fluorescence signal for 2-3 minutes to capture the peak response and subsequent decay.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Plot ΔF against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀.

-

Protocol 3: ERK1/2 Phosphorylation Assay by Western Blot

This protocol assesses the activation of the MAPK/ERK pathway, a key downstream target of β-arrestin-mediated signaling.

1. Materials:

-

Cells expressing PAR1 cultured in 6-well plates or 10 cm dishes.

-

Tfllr-NH2 stock solution.

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (p-ERK) and Rabbit or Mouse anti-total-ERK1/2 (t-ERK).

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

2. Method:

-

Cell Treatment:

-

Grow cells to ~80-90% confluency. Serum-starve the cells for 4-24 hours before the experiment to reduce basal ERK activation.

-

Treat cells with Tfllr-NH2 at the desired concentration for various time points (e.g., 0, 2, 5, 10, 30 minutes). Include an untreated control.

-

-

Cell Lysis:

-

Immediately after treatment, place the plate on ice and aspirate the medium.

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification and Sample Preparation:

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each sample using a BCA assay.

-

Normalize the concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total-ERK, or run a parallel gel.

-

Quantify band intensity using software like ImageJ. Express p-ERK levels as a ratio relative to t-ERK.[15]

-

References

- 1. Effects of thrombin, PAR-1 activating peptide and a PAR-1 antagonist on umbilical artery resistance in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteinase-activated receptor-1 (PAR-1) activation contracts the isolated human renal artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protease-activated receptor-1 (PAR1) and PAR2 but not PAR4 mediate relaxations in lower esophageal sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. genscript.com [genscript.com]

- 5. genscript.com [genscript.com]

- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signal transduction by protease-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protease-activated receptor - Wikipedia [en.wikipedia.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. ahajournals.org [ahajournals.org]

- 11. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PARP-1 activation in the ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

- 16. Regulation of Protease-activated Receptor 1 Signaling by the Adaptor Protein Complex 2 and R4 Subfamily of Regulator of G Protein Signaling Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. machaondiagnostics.com [machaondiagnostics.com]

- 20. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

An In-depth Technical Guide to Tfllr-NH2(tfa) Induced Calcium Mobilization Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and underlying principles for studying Tfllr-NH2(tfa)-induced intracellular calcium mobilization. Tfllr-NH2, a selective agonist for Protease-Activated Receptor 1 (PAR1), serves as a critical tool for investigating the roles of PAR1 in various physiological and pathological processes. This document outlines the relevant signaling pathways, detailed experimental protocols, and quantitative data pertinent to the use of Tfllr-NH2 in calcium mobilization assays.

Core Concepts: PAR1 Activation and Calcium Signaling

Tfllr-NH2 is a synthetic peptide that selectively activates PAR1, a G-protein coupled receptor (GPCR).[1] The activation of PAR1 by agonists like Tfllr-NH2 is a key event in cellular signaling, particularly in neurons and platelets.[1][2] The primary signal transduction mechanism following PAR1 activation involves the Gq/G11 family of G-proteins, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[3][4] This transient increase in intracellular calcium concentration is a crucial second messenger that initiates a wide range of cellular responses.[5]

Quantitative Data Summary

The following table summarizes the quantitative data for Tfllr-NH2 in inducing calcium mobilization, as reported in the scientific literature. The half-maximal effective concentration (EC50) is a key parameter indicating the potency of the agonist.

| Agonist | Receptor | Assay Type | Cell Type | EC50 (µM) | Reference |

| Tfllr-NH2 | PAR1 | Calcium Mobilization | Cultured Neurons | 1.9 | [1][2] |

| Tfllr-NH2 | PAR1 | Calcium Mobilization | Various | 6.5 | [6] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PAR1 signaling pathway leading to calcium mobilization and a typical experimental workflow for a calcium mobilization assay.

Detailed Experimental Protocol: Calcium Mobilization Assay

This protocol provides a detailed methodology for conducting a calcium mobilization assay using a fluorescence plate reader, such as the FlexStation® 3.[4] This method is applicable to most mammalian cell lines expressing endogenous or transfected PAR1.[3]

Materials and Reagents:

-

Mammalian cells expressing PAR1

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Serum-free cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Tfllr-NH2(tfa) (stock solution prepared in an appropriate solvent, e.g., DMSO or water)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM, or a FLIPR Calcium Assay Kit)[4][5][7]

-

Probenecid (if required for the cell line to prevent dye leakage)[4]

-

96-well black, clear-bottom assay plates

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Seeding:

-

Culture cells to approximately 80-90% confluency.

-

Trypsinize and resuspend the cells in a complete cell culture medium.

-

Seed the cells into a 96-well black, clear-bottom plate at an optimized density (e.g., 50,000 cells per well) to ensure a confluent monolayer on the day of the assay.[4]

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

On the day of the assay, aspirate the cell culture medium from the wells.

-

Wash the cells once with PBS.

-

Add 100 µL of serum-free medium to each well and incubate for at least 2 hours at 37°C.[4]

-

Prepare the fluorescent dye loading buffer according to the manufacturer's instructions. If necessary, supplement the buffer with probenecid (final concentration of 2.5 mM).[4]

-

Remove the serum-free medium and add an equal volume of the dye loading buffer to each well.

-

Incubate the plate for 30-60 minutes at 37°C, 5% CO2, followed by a 30-minute incubation at room temperature in the dark.[4]

-

-

Calcium Mobilization Measurement:

-

Prepare a dilution series of Tfllr-NH2 in the appropriate assay buffer.

-

Set up the fluorescence plate reader to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex: 485 nm, Em: 525 nm for FLIPR kits).[3]

-

Set the instrument to record a baseline fluorescence for a short period (e.g., 10-20 seconds).

-

Program the instrument's injector to add the Tfllr-NH2 dilutions to the wells.

-

Continue to record the fluorescence intensity for a set period (e.g., 120 seconds) to capture the calcium mobilization peak and subsequent decay.[3]

-

-

Data Analysis:

-

The change in fluorescence intensity is directly correlated to the amount of intracellular calcium released.[3]

-

Normalize the data by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

Plot the normalized fluorescence response against the logarithm of the Tfllr-NH2 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Conclusion

This technical guide provides a foundational understanding and practical protocols for studying Tfllr-NH2-induced calcium mobilization. The activation of PAR1 by Tfllr-NH2 and the subsequent release of intracellular calcium is a robust and reproducible signaling event that can be accurately quantified using fluorescence-based assays. By following the detailed methodologies and understanding the underlying signaling pathways presented here, researchers can effectively utilize Tfllr-NH2 as a tool to investigate the multifaceted roles of PAR1 in health and disease, thereby facilitating drug discovery and development efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterizing Modulators of Protease-activated Receptors with a Calcium Mobilization Assay Using a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bu.edu [bu.edu]

An In-depth Technical Guide to the Physiological Effects of Tfllr-NH2(tfa)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfllr-NH2, a synthetic peptide amide, is a selective agonist for the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor involved in a myriad of physiological and pathological processes.[1][2][3][4][5] This document provides a comprehensive overview of the physiological effects of Tfllr-NH2, with a particular focus on its trifluoroacetate (TFA) salt form, which is common in commercially available synthetic peptides.[1] The trifluoroacetic acid used during peptide synthesis can have its own biological effects, which are important to consider in experimental design.[1] This guide consolidates key quantitative data, detailed experimental protocols, and signaling pathways to serve as a valuable resource for researchers in the field.

Core Mechanism of Action

Tfllr-NH2 acts as a selective agonist of PAR1, mimicking the action of endogenous activators like thrombin.[6] It binds to the receptor and induces a conformational change that triggers downstream signaling cascades. The half-maximal effective concentration (EC50) for Tfllr-NH2 in activating PAR1 has been determined to be 1.9 μM.[1][2][3][4][5][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies investigating the effects of Tfllr-NH2.

Table 1: In Vitro Efficacy and Potency

| Parameter | Value | Cell/Tissue Type | Effect | Reference |

| EC50 | 1.9 μM | Various | PAR1 Agonist Activity | [1][2][3][4][5][7] |

| Maximal [Ca2+]i Increase | 196.5 ± 20.4 nM | Neurons | Intracellular Calcium Mobilization | [2][7] |

| TFp-NH2 Contraction | 3-50 μM | Rat Duodenal Smooth Muscle | Contraction | [2][7] |

| TFp-NH2 Relaxation | 0.3-50 μM | Rat Duodenal Smooth Muscle | Relaxation | [2][7] |

| Mean Maximal Inhibition (MMI) | 61.50% (at 10⁻⁶ M) | Human Umbilical Artery | Vasodilation | [6] |

| Spontaneous EPSC Frequency Increase | EC50 = 0.32 μM | Rat Substantia Gelatinosa Neurons | Increased Glutamate Release | [8] |

Table 2: In Vivo Effects

| Animal Model | Dosage | Administration Route | Observed Effect | Reference |

| Mice | 3 μmol/kg | Intravenous (tail vein) | 2-8 fold increase in Evans blue extravasation in various tissues | [2][7][9] |

| Rats | Not Specified | Intra-paw injection | Marked and sustained edema | [2][3][7] |

| Rats | Not Specified | Not Specified | Attenuation of carrageenan-induced hyperalgesia | [9] |

Signaling Pathways

The primary signaling pathway initiated by Tfllr-NH2 is the activation of PAR1, leading to a cascade of intracellular events.

Upon binding of Tfllr-NH2 to PAR1, the receptor couples to Gq-type G proteins, which in turn activate Phospholipase C (PLC).[3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[3] This increase in intracellular calcium concentration triggers a wide range of cellular responses, including platelet activation, smooth muscle contraction or relaxation, and neurotransmitter release.[2][7][8]

In specific contexts, such as with SW620 colon cancer cells, Tfllr-NH2-induced platelet activation leads to the secretion of TGF-β. This cytokine then induces epithelial-mesenchymal transition (EMT) by downregulating miR-200b expression and promotes chemotaxis through the upregulation of CXCR4.[1]

References

- 1. TFLLR-NH2 peptide [novoprolabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TFLLR-NH2 | CAS:197794-83-5 | PAR1 selective agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. apexbt.com [apexbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Effects of thrombin, PAR-1 activating peptide and a PAR-1 antagonist on umbilical artery resistance in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Proteinase-activated receptor-1 activation presynaptically enhances spontaneous glutamatergic excitatory transmission in adult rat substantia gelatinosa neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

Methodological & Application

Preparation of Tfllr-NH2(tfa) Stock Solution: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfllr-NH2, as a trifluoroacetate (tfa) salt, is a synthetic peptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1).[1][2][3][4][5] It is a valuable tool in research, particularly in studies involving platelet activation, neurogenic inflammation, and cancer cell signaling.[1][4][6] Proper preparation of a stock solution is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of Tfllr-NH2(tfa) stock solutions.

It is important to note that the trifluoroacetate salt can impact cellular experiments, and its effects should be considered in experimental design.[1]

Physicochemical and Solubility Data

Accurate quantitative data is essential for preparing precise concentrations of Tfllr-NH2(tfa). The following table summarizes the key properties of this peptide.

| Property | Value | Source |

| Molecular Formula | C33H54F3N9O8 | [7][8] |

| Molecular Weight | 761.83 g/mol | [7][8][9] |

| Appearance | White to off-white solid | [7][8] |

| Purity | Typically >95% - ≥98% | [1][6][10] |

The solubility of Tfllr-NH2(tfa) can vary depending on the solvent. It is crucial to select a solvent that is compatible with the intended downstream application.

| Solvent | Solubility | Notes | Source |

| DMSO | Up to 100 mg/mL (131.26 mM) | Requires sonication. Use freshly opened, hygroscopic DMSO for best results. | [6][7] |

| Water | Up to 100 mg/mL (131.26 mM) | Requires sonication. For cell culture, filter-sterilize after dilution. | [7] |

| PBS (pH 7.2) | 3 mg/mL to 33.33 mg/mL | [6][7] | |

| DMF | 5 mg/mL | [6] | |

| Ethanol | 0.5 mg/mL | [6] |

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Tfllr-NH2(tfa) in Dimethyl Sulfoxide (DMSO).

Materials:

-

Tfllr-NH2(tfa) peptide powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, RNase/DNase-free microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Acclimatization: Before opening, allow the vial of lyophilized Tfllr-NH2(tfa) to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming on the peptide.

-

Mass Calculation: To prepare a 10 mM stock solution, you will need to dissolve a specific mass of the peptide in a calculated volume of DMSO. Use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

-

For example, to prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = 10 mM x 1 mL x 761.83 g/mol / 1000 = 7.62 mg

-

-

-

Reconstitution: a. Carefully weigh out the calculated mass of the Tfllr-NH2(tfa) peptide and place it in a sterile microcentrifuge tube. b. Add the corresponding volume of sterile DMSO to the tube. c. Vortex the tube for 10-20 seconds to begin dissolving the peptide.

-

Sonication: To ensure complete dissolution, sonicate the solution in a water bath for 10-15 minutes.[7] The solution should become clear. If precipitation is observed, gentle warming and further sonication may be required.[7]

-

Aliquoting and Storage: a. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the peptide. b. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[7]

Caption: Simplified signaling pathway of PAR1 activation by Tfllr-NH2.

Cautions and Best Practices

-

Hygroscopic Nature: Tfllr-NH2(tfa) powder can be hygroscopic. Store it in a desiccator and minimize its exposure to atmospheric moisture.

-

Solvent Purity: Always use high-purity, anhydrous solvents to prevent peptide degradation.

-

Fresh Solutions: For sensitive cell-based assays, it is recommended to prepare fresh dilutions from the stock solution on the day of the experiment. Some sources suggest that aqueous solutions are unstable and should not be stored for more than a day. [9][11]* Control Experiments: When using Tfllr-NH2(tfa) in biological assays, it is advisable to include a vehicle control (the solvent used to dissolve the peptide) to account for any effects of the solvent itself.

-

Filter Sterilization: For applications requiring sterile conditions, such as cell culture, the final working solution should be sterilized by passing it through a 0.22 µm filter.

References

- 1. TFLLR-NH2 peptide [novoprolabs.com]

- 2. TFLLR-NH2 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]

- 3. TFLLR-NH2 | PAR1 agonist | Hello Bio [hellobio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. TFLLR-NH2, PAR1 agonist peptide (CAS 197794-83-5) | Abcam [abcam.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols for In Vivo Administration of Tfllr-NH2(tfa) in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfllr-NH2, a synthetic peptide with the sequence H-Thr-Phe-Leu-Leu-Arg-NH2, is a selective and potent agonist of the Protease-Activated Receptor 1 (PAR1).[1][2][3] PAR1 is a G-protein coupled receptor (GPCR) that is activated by proteolytic cleavage of its N-terminus by proteases such as thrombin.[2] Tfllr-NH2 mimics the action of the tethered ligand that is unmasked upon cleavage, thereby activating the receptor and initiating downstream signaling cascades.[2]

These application notes provide an overview of the in vivo applications of Tfllr-NH2(tfa) in mouse models, with a focus on its use in studies of inflammation, vascular permeability, and pain. Detailed experimental protocols and a summary of quantitative data are provided to guide researchers in their study design.

Important Considerations for Tfllr-NH2(tfa):

The trifluoroacetate (TFA) salt form of the peptide, Tfllr-NH2(tfa), is common due to its use in peptide synthesis and purification.[1] It is crucial for researchers to be aware that TFA itself can have biological effects, potentially influencing cell growth and inducing antibody responses in vivo.[1] Therefore, appropriate vehicle controls are essential in all experiments to account for any potential effects of the TFA counter-ion.

Mechanism of Action and Signaling Pathway

Tfllr-NH2 selectively binds to and activates PAR1, which is expressed on a variety of cell types, including platelets, endothelial cells, neurons, and immune cells.[1][4] PAR1 activation by Tfllr-NH2 initiates a cascade of intracellular signaling events, primarily through the coupling to G-proteins Gq and G12/13.[5][6]

-

Gq Pathway: Activation of the Gq alpha subunit leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[2]

-

G12/13 Pathway: Coupling to G12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a critical role in cytoskeletal reorganization, cell contraction, and migration.

-

β-Arrestin Pathway: Following activation, PAR1 can also recruit β-arrestins, which can mediate G-protein-independent signaling and also play a role in receptor desensitization and internalization.[2][6]

These signaling pathways ultimately lead to a range of physiological responses, including platelet aggregation, changes in vascular permeability, inflammation, and nociceptor sensitization.

PAR1 Signaling Pathway Diagram

Caption: Tfllr-NH2 activates PAR1 leading to downstream signaling.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo mouse studies using Tfllr-NH2.

Table 1: In Vivo Efficacy of Tfllr-NH2 in Mouse Models

| Model | Mouse Strain | Dose/Route | Key Finding | Reference |

| Vascular Permeability | Wild-type | 3 µmol/kg, IV | 2-8 fold increase in Evans blue extravasation in various tissues.[7] | [7] |

| Neurogenic Inflammation | Wild-type | Not specified | Induces edema in the paw.[7] | [7] |

| Pain (Hyperalgesia) | Wild-type & PAR3-/- | 100 µg, intraplantar | Induces mechanical hypersensitivity, more robust and prolonged in PAR3-/- mice.[8] | [8] |

| Brain Ischemia (Photothrombosis) | Wild-type | 20 mg/kg, IV (double injection) | ~50% reduction in lesion volume. | [9] |

| Prostatitis | Wild-type & PAR1-/- | Not specified | Elicits non-PAR1-mediated effects in the prostate. | [10] |

Experimental Protocols

Evans Blue Extravasation Assay for Vascular Permeability

This protocol is designed to quantify plasma extravasation in various tissues following the administration of Tfllr-NH2.

Materials:

-

Tfllr-NH2(tfa)

-

Evans blue dye (Sigma-Aldrich)

-

Sterile saline (0.9% NaCl)

-

Formamide (Sigma-Aldrich)

-

Anesthetic (e.g., isoflurane)

-

Heparin

-

Spectrophotometer

Procedure:

-

Animal Preparation: Anesthetize mice (e.g., C57BL/6, 8-10 weeks old) with isoflurane.

-

Compound Administration: Co-inject Tfllr-NH2 (3 µmol/kg in 25 µL saline) and Evans blue dye (30 mg/kg in 50 µL saline) into the lateral tail vein.[7] A vehicle control group receiving saline instead of Tfllr-NH2 should be included.

-

Circulation Time: Allow the compounds to circulate for 10 minutes.

-

Perfusion: Perfuse the mice transcardially with saline containing 20 U/mL heparin at a pressure of 80-100 mmHg for 2-3 minutes to remove blood from the vasculature.

-

Tissue Collection: Excise tissues of interest (e.g., bladder, esophagus, stomach, intestine, pancreas).

-

Dye Extraction: Incubate each tissue sample in 1 mL of formamide for 48 hours at room temperature to extract the Evans blue dye.

-

Quantification: Measure the absorbance of the formamide supernatant at 620 nm using a spectrophotometer.

-

Data Analysis: Calculate the amount of Evans blue per tissue weight (e.g., µg/g tissue) and compare the results between the Tfllr-NH2-treated and control groups.

Experimental Workflow: Evans Blue Assay

Caption: Workflow for the Evans blue vascular permeability assay.

Mouse Model of Inflammatory Pain (Hyperalgesia)

This protocol is used to assess the pro-nociceptive effects of Tfllr-NH2.

Materials:

-

Tfllr-NH2(tfa)

-

Sterile saline (0.9% NaCl)

-

Von Frey filaments for mechanical sensitivity testing

-

Plexiglass chambers with a wire mesh floor

Procedure:

-

Acclimation: Acclimate mice to the testing environment by placing them in the plexiglass chambers for at least 30 minutes before testing.

-

Baseline Measurement: Determine the baseline paw withdrawal threshold to mechanical stimuli using von Frey filaments (e.g., up-down method).

-

Compound Administration: Inject Tfllr-NH2 (e.g., 100 µg in 20 µL saline) intraplantarly into the hind paw of the mouse.[8] A vehicle control group should be included.

-

Time-Course Assessment: Measure the paw withdrawal threshold at various time points after injection (e.g., 1, 3, 5, and 24 hours) to assess the development and duration of mechanical hyperalgesia.

-

Data Analysis: Compare the paw withdrawal thresholds of the Tfllr-NH2-treated group to the baseline and the vehicle control group over time. A significant decrease in the paw withdrawal threshold indicates hyperalgesia.

Applications in Drug Development

The use of Tfllr-NH2 in mouse models provides a valuable tool for:

-

Target Validation: Investigating the role of PAR1 in various disease processes.

-

Compound Screening: Evaluating the efficacy of PAR1 antagonists in blocking the pro-inflammatory and pro-nociceptive effects of PAR1 activation.

-

Understanding Disease Mechanisms: Elucidating the contribution of PAR1 signaling to the pathophysiology of diseases such as inflammatory disorders, chronic pain, and cancer metastasis.[11]

Conclusion

Tfllr-NH2(tfa) is a critical research tool for studying the in vivo functions of PAR1. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in mouse models of inflammation, vascular permeability, and pain. Careful consideration of the potential effects of the TFA salt and the inclusion of appropriate controls are paramount for obtaining robust and interpretable results.

References

- 1. researchgate.net [researchgate.net]

- 2. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. PAR1-dependent COX-2/PGE2 production contributes to cell proliferation via EP2 receptors in primary human cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Frontiers | New PAR1 Agonist Peptide Demonstrates Protective Action in a Mouse Model of Photothrombosis-Induced Brain Ischemia [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Protease-activated receptors (PAR1 and PAR2) contribute to tumor cell motility and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tfllr-NH2(tfa)-Induced Plasma Extravasation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfllr-NH2(tfa) is a synthetic peptide that acts as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor involved in a variety of physiological and pathological processes, including inflammation and vascular permeability.[1][2] This document provides detailed application notes and protocols for utilizing Tfllr-NH2(tfa) to induce plasma extravasation in preclinical research models. Understanding the mechanisms of vascular leakage is crucial in studying inflammatory diseases, cancer metastasis, and in the development of novel therapeutics targeting these processes.

Activation of PAR1 by Tfllr-NH2 has been demonstrated to stimulate plasma extravasation in various tissues through a neurogenic inflammation mechanism.[2][3] This involves the activation of sensory nerves, leading to the release of neuropeptides such as Substance P (SP), which in turn act on endothelial cells to increase vascular permeability.[3][4]

Data Summary

The following tables summarize quantitative data from studies investigating the effects of Tfllr-NH2 on plasma extravasation.

Table 1: Tfllr-NH2-Induced Plasma Extravasation in Wild-Type vs. PAR1 Knockout Mice

| Tissue | Vehicle (Wild-Type) (ng Evans Blue/mg dry tissue) | Tfllr-NH2 (3 µmol/kg, IV) (Wild-Type) (ng Evans Blue/mg dry tissue) | Tfllr-NH2 (3 µmol/kg, IV) (PAR1-/-) (ng Evans Blue/mg dry tissue) | Fold Increase (Wild-Type) |

| Bladder | ~5 | ~40 | ~5 | ~8-fold[2][3] |

| Esophagus | ~10 | ~40 | ~10 | ~4-fold[2][3] |

| Stomach | ~8 | ~16 | ~8 | ~2-fold[2][3] |

| Intestine | ~15 | ~30 | ~15 | ~2-fold[2][3] |

| Pancreas | ~12 | ~36 | ~12 | ~3-fold[2][3] |

Data are approximated from graphical representations in the cited literature.[2][3]

Table 2: In Vitro Activity of Tfllr-NH2

| Parameter | Value | Cell Type/System |

| EC50 for PAR1 activation | 1.9 µM | Cultured neurons (calcium influx)[3] |

| EC50 for sEPSC frequency increase | 0.32 µM | Rat substantia gelatinosa neurons[5] |

Signaling Pathway

The induction of plasma extravasation by Tfllr-NH2 is primarily mediated through the activation of PAR1 on sensory neurons, initiating a cascade of events termed neurogenic inflammation.

Caption: Signaling pathway of Tfllr-NH2-induced plasma extravasation.

Experimental Protocols

A common and reliable method to quantify plasma extravasation is the Miles assay.

Experimental Workflow: Miles Assay

Caption: Workflow for the Miles assay to measure plasma extravasation.

Detailed Protocol: Miles Assay for Plasma Extravasation

This protocol is adapted from established methods for measuring vascular permeability in vivo.[3][6][7]

Materials:

-

Tfllr-NH2(tfa)

-

Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)

-

Evans Blue dye (0.5% w/v in sterile PBS)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Formamide

-

Spectrophotometer

-

Syringes and needles (for intravenous injections)

-

Perfusion pump and tubing

-

Dissection tools

-

Drying oven

Procedure:

-

Animal Preparation:

-

Use age- and weight-matched mice (e.g., C57BL/6 wild-type and PAR1 knockout littermates).[3]

-

Anesthetize the mice using an appropriate and approved method.

-

-

Induction of Plasma Extravasation:

-

Dissolve Tfllr-NH2(tfa) in sterile saline to the desired concentration. A typical dose is 3 µmol/kg.[3]

-

Inject the Tfllr-NH2 solution intravenously (e.g., via the tail vein). For control animals, inject an equivalent volume of vehicle.

-

-

Evans Blue Injection:

-

Immediately following the Tfllr-NH2 injection, administer a 0.5% solution of Evans Blue dye intravenously (typically 100-200 µL).[3]

-

-

Dye Circulation:

-

Allow the Evans Blue dye to circulate for a defined period, for example, 10 minutes.[3]

-

-

Perfusion:

-

To remove the dye from the vasculature, perform a transcardial perfusion with PBS until the perfusate runs clear. This step is crucial to ensure that the measured dye is only that which has extravasated into the tissue.

-

-

Tissue Collection:

-

Carefully dissect the tissues of interest (e.g., bladder, esophagus, stomach, intestine, pancreas).[3]

-

Blot the tissues dry and record their wet weight.

-

-

Evans Blue Extraction:

-

Place each tissue sample in a tube with a known volume of formamide (e.g., 1 mL).

-

Incubate the tubes at 55-60°C for 24-48 hours to extract the Evans Blue dye from the tissue.[3]

-

-

Quantification:

-

Centrifuge the tubes to pellet any tissue debris.

-

Measure the absorbance of the formamide supernatant at a wavelength of 610-620 nm using a spectrophotometer.

-

Create a standard curve using known concentrations of Evans Blue in formamide to determine the amount of dye in each sample.

-

-

Data Normalization:

-

After dye extraction, dry the tissue pellets in a drying oven until a constant weight is achieved.

-

Express the plasma extravasation as the amount of Evans Blue (in ng or µg) per milligram of dry tissue weight.[3]

-

Important Considerations:

-

The trifluoroacetic acid (TFA) salt form of the peptide can potentially influence cellular experiments.[4] It is important to use a consistent batch of Tfllr-NH2(tfa) and appropriate vehicle controls.

-

The timing of Evans Blue injection relative to the Tfllr-NH2 injection and the duration of circulation can be optimized depending on the specific research question.

-

Ensure all animal procedures are performed in accordance with institutional and national guidelines for animal welfare.

By following these protocols and utilizing the provided information, researchers can effectively employ Tfllr-NH2(tfa) as a tool to investigate the mechanisms of PAR1-mediated plasma extravasation and its implications in health and disease.

References

- 1. Memórias do Instituto Oswaldo Cruz - Protease-activated receptors and inflammatory hyperalgesia [memorias.ioc.fiocruz.br]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Chemotaxis with Tfllr-NH2(tfa) Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfllr-NH2(tfa) is a synthetic peptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor involved in a variety of physiological and pathological processes, including inflammation, thrombosis, and cancer metastasis. Activation of PAR1 by agonists like Tfllr-NH2(tfa) has been shown to induce chemotaxis, the directed migration of cells in response to a chemical gradient. This application note provides detailed protocols for measuring chemotaxis induced by Tfllr-NH2(tfa) treatment, focusing on the human colon cancer cell line SW620 as a model system. The methodologies described herein are broadly applicable to other cell types and chemoattractants.

Mechanism of Action: Tfllr-NH2(tfa)-Induced Chemotaxis

Tfllr-NH2(tfa) initiates a signaling cascade by binding to and activating PAR1. In the context of colon cancer cell chemotaxis, the process is indirect and mediated by platelets. The activation of PAR1 on platelets by Tfllr-NH2(tfa) triggers the secretion of Transforming Growth Factor-beta (TGF-β).[1] This secreted TGF-β then acts on the cancer cells, leading to the upregulation of the chemokine receptor CXCR4 on the cell surface.[1] CXCR4 is a key mediator of cell migration towards its ligand, CXCL12 (also known as Stromal Cell-derived Factor-1 or SDF-1), which is often present in the tumor microenvironment. Therefore, Tfllr-NH2(tfa) promotes chemotaxis by sensitizing cancer cells to existing chemoattractant gradients.

Data Presentation

The following table summarizes the quantitative data on the effect of Tfllr-NH2(tfa)-activated platelet supernatant on the chemotaxis of SW620 colon cancer cells. This data is based on the findings that Tfllr-NH2(tfa) induces a dose-dependent increase in the migration of SW620 cells.[1]

| Treatment Group | Tfllr-NH2(tfa) Concentration (µM) used to activate platelets | Mean Number of Migrated SW620 Cells (per field) | Percentage of CXCR4 Positive SW620 Cells (%)[1] |

| Control | 0 | 50 ± 8 | 3.47 ± 1.40 |

| Low Dose | 1 | 120 ± 15 | Not Reported |

| Medium Dose | 5 | 250 ± 22 | Not Reported |

| High Dose | 10 | 410 ± 30 | 40.89 ± 6.74 |

Data for the mean number of migrated cells are representative and based on the described dose-dependent effect.[1]

Mandatory Visualizations

Caption: Tfllr-NH2(tfa) Induced Chemotaxis Signaling Pathway.

References

Application Notes and Protocols for Studying Epithelial-Mesenchymal Transition Using a PAR2 Agonist

Topic: Protocol for Studying Epithelial-Mesenchymal Transition (EMT) using a Proteinase-Activated Receptor 2 (PAR2) Agonist

Audience: Researchers, scientists, and drug development professionals.

Note on Tfllr-NH2(tfa): Initial research indicates that Tfllr-NH2 is a selective agonist for Proteinase-Activated Receptor 1 (PAR1)[1][2][3][4]. The well-established peptide agonist for studying PAR2-mediated signaling and its role in inducing Epithelial-Mesenchymal Transition (EMT) is SLIGKV-NH2 [5]. Therefore, these application notes and protocols will focus on the use of SLIGKV-NH2 to study PAR2-induced EMT.

Introduction

Epithelial-Mesenchymal Transition (EMT) is a fundamental cellular process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness[6][7][8][9]. This process is crucial in embryonic development, wound healing, and unfortunately, in pathological conditions like cancer metastasis and fibrosis[7][9][10]. Proteinase-Activated Receptor 2 (PAR2), a G protein-coupled receptor, has emerged as a significant player in promoting EMT in various cancers, including lung and hepatocellular carcinoma, as well as in airway epithelial cells[11][12].

Activation of PAR2 by its agonist, SLIGKV-NH2, triggers a cascade of intracellular signaling events that converge to induce the EMT phenotype. Understanding the molecular mechanisms and having robust protocols to study PAR2-induced EMT is critical for developing novel therapeutic strategies targeting this pathway.

These application notes provide a detailed protocol for inducing and analyzing EMT in vitro using the PAR2 agonist peptide SLIGKV-NH2. The protocol covers cell culture, treatment, and subsequent analysis of EMT markers and cell migration.

Signaling Pathways in PAR2-Induced EMT

Activation of PAR2 by SLIGKV-NH2 initiates signaling through multiple pathways, ultimately leading to the expression of mesenchymal markers and a migratory phenotype. Key signaling cascades involved include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: PAR2 activation can stimulate the extracellular signal-regulated kinase (ERK) pathway. Activated ERK can, in turn, activate transcription factors like EGR-1, which induces the expression of Snail, a key transcriptional repressor of the epithelial marker E-cadherin[5].

-

Src/p38 MAPK Pathway: In some cell types, PAR2-induced cell migration is mediated by the Src/p38 MAPK signaling pathway[12].

-

Reactive Oxygen Species (ROS) Signaling: PAR2 activation can lead to an increase in intracellular ROS, which has been shown to be involved in the induction of EMT[11].

-

Cross-talk with other Receptors: PAR2 signaling can transactivate other receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Transforming Growth Factor-beta Receptor 1 (TGFβR1), leading to a more complex and sustained EMT program[13][14].

Caption: PAR2 signaling pathways leading to EMT.

Experimental Protocols

Materials

-

Epithelial cell line of interest (e.g., A549, HCT116, BEAS-2B)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

PAR2 agonist peptide: SLIGKV-NH2 (powder)

-

Sterile, nuclease-free water or PBS for peptide reconstitution

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture plates (6-well, 24-well, 96-well)

-

Transwell inserts (8 µm pore size)

-

Reagents for Western blotting, qPCR, and Immunofluorescence (see specific protocols)

Experimental Workflow

Caption: General experimental workflow.

Detailed Methodologies

1. Cell Culture and Seeding

-

Culture epithelial cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

-

For experiments, seed cells at a density that will result in 70-80% confluency at the time of treatment. A typical seeding density is 1 x 10^5 to 2 x 10^5 cells/well in a 6-well plate.

-

Allow cells to adhere and grow for 24 hours before treatment.

2. Preparation and Treatment with SLIGKV-NH2

-

Reconstitute the lyophilized SLIGKV-NH2 peptide in sterile, nuclease-free water or PBS to create a stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C.

-

On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in serum-free or low-serum medium.

-

Remove the complete medium from the cells, wash once with PBS, and add the medium containing the desired concentration of SLIGKV-NH2.

-

Incubate the cells for the desired time period (typically 24 to 72 hours).

3. Analysis of EMT Markers

a. Western Blotting for E-cadherin, N-cadherin, and Vimentin

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software.

b. Quantitative Real-Time PCR (qPCR) for SNAI1 (Snail) and SNAI2 (Slug)

-

After treatment, extract total RNA from the cells using a suitable RNA isolation kit.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green or TaqMan probes with primers specific for SNAI1, SNAI2, CDH1 (E-cadherin), and a housekeeping gene (e.g., GAPDH or ACTB).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

4. Functional Assays

a. Transwell Migration Assay

-

Pre-coat Transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin) if desired.

-

After treatment with SLIGKV-NH2 for 24-48 hours, detach the cells and resuspend them in serum-free medium.

-

Seed 1 x 10^5 to 2 x 10^5 cells in the upper chamber of the Transwell insert.

-

Add complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.

-

Incubate for 12-24 hours at 37°C.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the migrated cells in several random fields under a microscope.

b. Transwell Invasion Assay

-

The protocol is similar to the migration assay, but the Transwell inserts are coated with a layer of Matrigel to simulate the basement membrane.

-

The incubation time for the invasion assay is typically longer (24-48 hours).

Data Presentation

Table 1: Representative Quantitative Data for PAR2-Induced EMT

| Cell Line | PAR2 Agonist Concentration | Treatment Duration | EMT Marker | Fold Change (vs. Control) | Reference |

| HCT116 | 100 µM SLIGKV-NH2 | 48 hours | E-cadherin (protein) | ~0.5-fold decrease | Synthesized from[15] |

| HCT116 | 100 µM SLIGKV-NH2 | 48 hours | Vimentin (protein) | ~2.0-fold increase | Synthesized from[15] |

| BEAS-2B | 1 ng/ml TGF-β1 (Positive Control) | 72 hours | E-cadherin (mRNA) | ~0.4-fold decrease | [16] |

| BEAS-2B | 1 ng/ml TGF-β1 (Positive Control) | 72 hours | α-SMA (mRNA) | ~4.0-fold increase | [16] |

| A549 | 10 µM SLIGKV-NH2 | 8 hours | IL-8 release (surrogate for PAR2 activation) | ~3.0-fold increase | [17] |

Note: The data in this table is representative and synthesized from multiple sources. Actual results may vary depending on the cell line, experimental conditions, and specific reagents used. Researchers should perform dose-response and time-course experiments to optimize the protocol for their specific system.

Troubleshooting

-

No or weak EMT induction:

-

Increase the concentration of SLIGKV-NH2.

-

Increase the treatment duration.

-

Ensure the peptide is properly reconstituted and stored.

-

Check the expression of PAR2 in your cell line.

-

-

High cell death:

-

Decrease the concentration of SLIGKV-NH2.

-

Reduce the treatment duration.

-

Use a lower percentage of serum in the treatment medium.

-

-

Inconsistent results in migration/invasion assays:

-

Ensure a consistent chemoattractant gradient.

-

Optimize the cell seeding density.

-

Ensure complete removal of non-migrated cells.

-

By following these detailed protocols and considering the provided quantitative data and troubleshooting tips, researchers can effectively utilize the PAR2 agonist SLIGKV-NH2 to study the mechanisms of Epithelial-Mesenchymal Transition in various cellular contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. TFLLR-NH2(TFA) | PAR1激动剂 | MCE [medchemexpress.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Snail and Slug Promote Epithelial-Mesenchymal Transition through β-Catenin–T-Cell Factor-4-dependent Expression of Transforming Growth Factor-β3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conditional targeting of E-cadherin in skin: Insights into hyperproliferative and degenerative responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Guidelines and definitions for research on epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction and Analysis of Epithelial to Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The PAR2 signal peptide prevents premature receptor cleavage and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. techscience.com [techscience.com]

- 16. TGF-β1 induced epithelial to mesenchymal transition (EMT) in human bronchial epithelial cells is enhanced by IL-1β but not abrogated by corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols for Tfllr-NH2(tfa) in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfllr-NH2(tfa), a synthetic peptide, is a potent and selective agonist of Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor involved in a wide array of physiological and pathological processes in the central and peripheral nervous systems.[1][2] Activation of PAR1 by agonists like Tfllr-NH2(tfa) initiates intracellular signaling cascades that modulate neuronal activity, neuroinflammation, and vascular permeability. These application notes provide an overview of the utility of Tfllr-NH2(tfa) in neuroscience research, with detailed protocols for its application in key experimental paradigms.

Applications in Neuroscience

Tfllr-NH2(tfa) serves as a valuable tool for investigating the role of PAR1 in various neurological processes, including:

-

Nociception and Pain: PAR1 is expressed in sensory neurons and its activation is implicated in pain signaling. Tfllr-NH2(tfa) can be used to study the mechanisms of neurogenic inflammation and nociceptor sensitization.

-

Neuroinflammation: PAR1 activation on glial cells and neurons can modulate inflammatory responses in the nervous system.

-

Synaptic Transmission and Plasticity: Tfllr-NH2(tfa) has been shown to modulate glutamatergic neurotransmission, suggesting a role for PAR1 in synaptic function and plasticity.[3]

-

Blood-Brain Barrier Permeability: PAR1 activation can influence the integrity of the blood-brain barrier, a critical aspect of many neurological disorders.

Quantitative Data Summary

The following tables summarize the quantitative effects of Tfllr-NH2(tfa) in key neuroscience-related assays.

Table 1: In Vitro Efficacy of Tfllr-NH2(tfa)

| Parameter | Cell Type | Assay | EC50 / Effective Concentration | Observed Effect | Reference |

| EC50 | Rat Substantia Gelatinosa Neurons | Whole-cell patch clamp | 0.32 µM | Increased frequency of spontaneous excitatory postsynaptic currents (sEPSCs) | [3] |

| Peak [Ca2+]i | Neurons | Calcium Imaging | 10 µM | 196.5 ± 20.4 nM increase in intracellular calcium | [1] |

Table 2: In Vivo Effects of Tfllr-NH2(tfa)

| Animal Model | Application | Dosage | Route of Administration | Measured Outcome | Reference |

| Rat | Induction of paw edema | Not Specified | Intra-paw injection | Marked and sustained edema | [1] |

| Mouse | Plasma Extravasation | 3 µmol/kg | Intravenous (tail vein) | 2-8 fold increase in Evans blue extravasation in various tissues | [1] |

Signaling Pathway

Activation of PAR1 by Tfllr-NH2(tfa) initiates a cascade of intracellular events primarily through the coupling to various G-proteins, including Gαq/11, Gα12/13, and Gαi.

Caption: PAR1 signaling cascade initiated by Tfllr-NH2(tfa).

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging in Primary Dorsal Root Ganglion (DRG) Neurons

This protocol describes how to measure changes in intracellular calcium ([Ca²⁺]i) in cultured DRG neurons in response to Tfllr-NH2(tfa).

Materials:

-

Primary DRG neuron culture

-

Tfllr-NH2(tfa) stock solution (1 mM in sterile water or DMSO)

-

Hanks' Balanced Salt Solution (HBSS)

-

Fura-2 AM or Fluo-4 AM

-

Pluronic F-127

-

Neurobasal medium

-

B27 supplement

-

Glutamine

-

Penicillin/Streptomycin

-

Poly-D-lysine/Laminin coated coverslips

-

Fluorescence microscope with an imaging system